molecular formula C21H15N3O4S B12391175 4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid

4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid

Cat. No.: B12391175
M. Wt: 405.4 g/mol
InChI Key: SSBXSUHBZWWIJQ-UHFFFAOYSA-N
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Description

4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with a phenyl group at the 4-position, a pyridin-2-ylsulfonylamino group at the 8-position, and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone, followed by further functionalization steps to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to achieve efficient synthesis with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Mechanism of Action

Properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

4-phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid

InChI

InChI=1S/C21H15N3O4S/c25-21(26)18-13-16(14-7-2-1-3-8-14)15-9-6-10-17(20(15)23-18)24-29(27,28)19-11-4-5-12-22-19/h1-13,24H,(H,25,26)

InChI Key

SSBXSUHBZWWIJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC=C3NS(=O)(=O)C4=CC=CC=N4)C(=O)O

Origin of Product

United States

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